2-Hydroxy-6-methyl-5-nitropyridine
Overview
Description
2-Hydroxy-6-methyl-5-nitropyridine is a nitropyridine derivative . It has the molecular formula C6H6N2O3 and a molecular weight of 154.12 . It appears as pale yellow to pale brown crystals or powder .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans was developed . Another study reported the synthesis of a pyridine derivative, 2-hydrazino-6-methyl-4- (methoxymethyl)-5-nitropyridine-3-carbonitrile, from 2-chloro-4- (methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .Molecular Structure Analysis
The IUPAC name of 2-Hydroxy-6-methyl-5-nitropyridine is 6-methyl-5-nitro-1H-pyridin-2-one . The InChI string is InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) . The Canonical SMILES string is CC1=C(C=CC(=O)N1)N+[O-] .Physical And Chemical Properties Analysis
2-Hydroxy-6-methyl-5-nitropyridine has a melting point range of 233.0-240.0°C . It has a molecular weight of 154.12 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Vibrational Spectral Studies and Molecular Analyses
The conformational stability and vibrational spectra of 2-hydroxy-4-methyl-5-nitropyridine have been extensively studied using density functional theory (DFT). Such analyses are crucial for understanding the molecular stability and bond strength, with applications in materials science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012). Similarly, the molecular structure and corresponding vibrational assignments of related nitropyridine derivatives have been investigated, providing insights into the size, shape, and charge density distribution of these molecules (Karnan, Balachandran, & Murugan, 2012).
Microbial Transformation Studies
In biotechnology research, the microbial transformation of substituted pyridine derivatives like 2-amino-4-methyl-3-nitropyridine has led to the discovery of new compounds. This process, studied in various microbial strains, has implications for organic synthesis and pharmaceutical development (Tully et al., 2012).
Computational Studies for Material Properties
Hartree-Fock and DFT studies on similar nitropyridine derivatives provide essential data for simulating infrared spectra, which is vital for materials characterization and development (Singh & Srivastava, 2009).
Development of Fluorescent Probes
2-Hydroxy-6-methyl-5-nitropyridine-related compounds have been used in the synthesis of fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This application is significant in environmental monitoring and biochemistry (Singh, Thakur, Raj, & Pandey, 2020).
Studies in Nonlinear Optical Materials
The growth and characterization of 3-hydroxy-6-methyl-2-nitropyridine crystals, with a focus on their nonlinear optical properties, have applications in photonic and optoelectronic devices (Justin & Anitha, 2021).
Safety And Hazards
2-Hydroxy-6-methyl-5-nitropyridine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
6-methyl-5-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDHNXZBGZBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337484 | |
Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methyl-5-nitropyridine | |
CAS RN |
28489-45-4 | |
Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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